molecular formula C6H10O B12861680 2-Methyl-3,4-dihydro-2h-pyran CAS No. 27156-32-7

2-Methyl-3,4-dihydro-2h-pyran

Cat. No.: B12861680
CAS No.: 27156-32-7
M. Wt: 98.14 g/mol
InChI Key: YTJGCGBAGAZNLA-UHFFFAOYSA-N
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Description

2-Methyl-3,4-dihydro-2H-pyran is an organic compound belonging to the class of heterocycles known as pyrans. It is a six-membered ring containing one oxygen atom and a double bond. This compound is of significant interest due to its versatile applications in organic synthesis and its role as an intermediate in various chemical reactions.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding lactones or carboxylic acids.

    Reduction: Reduction reactions can yield tetrahydropyran derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, forming various substituted pyrans.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and organometallic compounds are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include tetrahydropyran derivatives, lactones, and various substituted pyrans .

Scientific Research Applications

2-Methyl-3,4-dihydro-2H-pyran has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3,4-dihydro-2H-pyran primarily involves its role as a protecting group in organic synthesis. When used to protect alcohols, the compound reacts with the alcohol to form a tetrahydropyranyl ether. This protects the alcohol from various reactions, and the protecting group can be removed by acidic hydrolysis, regenerating the free alcohol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the methyl group, which can influence its reactivity and the stability of the products formed. This makes it a valuable intermediate in the synthesis of more complex molecules .

Properties

CAS No.

27156-32-7

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

2-methyl-3,4-dihydro-2H-pyran

InChI

InChI=1S/C6H10O/c1-6-4-2-3-5-7-6/h3,5-6H,2,4H2,1H3

InChI Key

YTJGCGBAGAZNLA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC=CO1

Origin of Product

United States

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